molecular formula C23H26ClN5O5 B1589787 Doxazosin hydrochloride CAS No. 70918-01-3

Doxazosin hydrochloride

Cat. No. B1589787
M. Wt: 487.9 g/mol
InChI Key: AQAZIYFEPYHLHC-UHFFFAOYSA-N
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Patent
US08426590B2

Procedure details

Doxazosin base (0.110 mol; 49.61 g) was charged in acetone (750 ml) and stirred at 25° C. to obtain slurry. On cooling the slurry to 10-15° C., hydrochloric acid solution was added till the pH was 2-3. The contents were stirred for 10-15 min at 10-15° C. and then stirring continued at 25° C. for 2 hr. The solid obtained was filtered, washed with acetone and dried at 50-55° C. to obtain solid product. The solid was purified by refluxing with methanol (600 ml) for 1 hr. The slurry was cooled to room temperature, filtered, washed with methanol and then dried at 60° C. under reduced pressure to obtain 51 g of pure doxazosin hydrochloride (HPLC purity −99.77%).
Quantity
49.61 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([CH:24]4[O:33][C:32]5[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=5[O:26][CH2:25]4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10].[ClH:34]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([CH:24]4[O:33][C:32]5[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=5)[O:26][CH2:25]4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10].[ClH:34] |f:3.4|

Inputs

Step One
Name
Quantity
49.61 g
Type
reactant
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC=5C=CC=CC5O4
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain slurry
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the slurry to 10-15° C.
STIRRING
Type
STIRRING
Details
The contents were stirred for 10-15 min at 10-15° C.
Duration
12.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried at 50-55° C.
CUSTOM
Type
CUSTOM
Details
to obtain solid product
CUSTOM
Type
CUSTOM
Details
The solid was purified
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing with methanol (600 ml) for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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